Methoxycoumarin-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Lys-dinitrophenyl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methoxycoumarin-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Lys-dinitrophenyl” is a peptide substrate that contains a highly fluorescent 7-methoxycoumarin group . This group is efficiently quenched by resonance energy transfer to the 2,4-dinitrophenyl group . It has been used as a fluorogenic substrate to measure β-secretase activity .

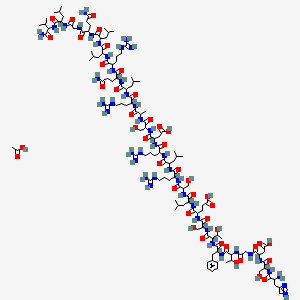

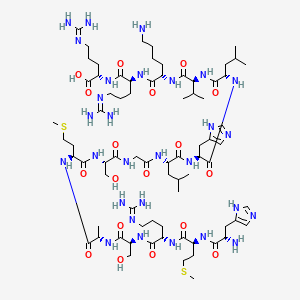

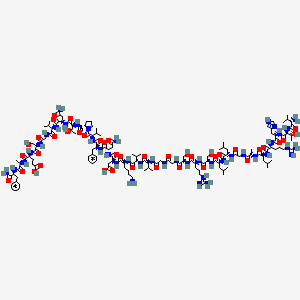

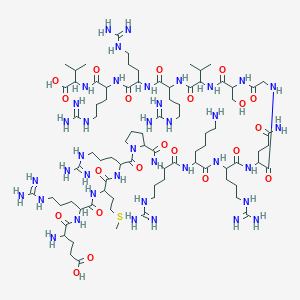

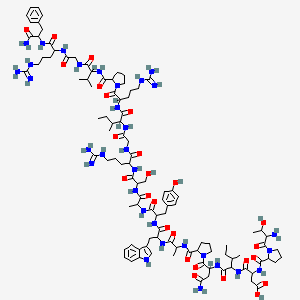

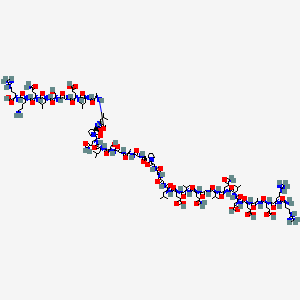

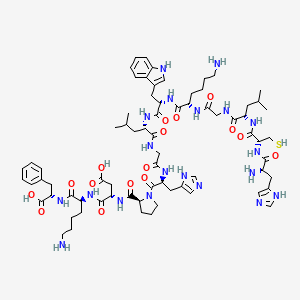

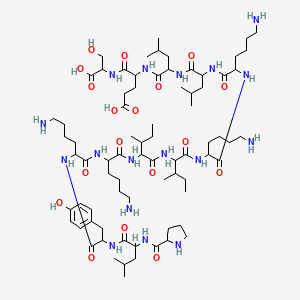

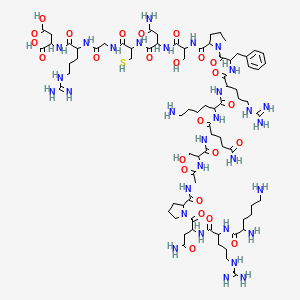

Molecular Structure Analysis

The peptide is composed of the following amino acids in sequence: Serine (Ser), Glutamic Acid (Glu), Valine (Val), Asparagine (Asn), Leucine (Leu), Aspartic Acid (Asp), Alanine (Ala), Glutamic Acid (Glu), Phenylalanine (Phe), and Lysine (Lys). The 7-methoxycoumarin group is attached to the N-terminus, and the 2,4-dinitrophenyl group is attached to the lysine residue .Chemical Reactions Analysis

The peptide substrate is used in the measurement of β-secretase activity . The highly fluorescent 7-methoxycoumarin group is efficiently quenched by resonance energy transfer to the 2,4-dinitrophenyl group . When the peptide is cleaved by the enzyme, the fluorophore and the quencher are separated, resulting in fluorescence .Physical And Chemical Properties Analysis

The peptide has a molecular weight of 2001.08 . It is typically stored at -20°C . More detailed physical and chemical properties could not be found in the available resources.Wissenschaftliche Forschungsanwendungen

Protein and Peptide Sequence Analysis

- Research on sarcine adenylate kinase from skeletal muscle has involved detailed amino acid composition and sequence data, providing a framework for understanding complex peptide structures (Heil et al., 1974).

- Studies on the amino acid sequence of human plasma prealbumin elucidate its role in vitamin A transport and thyroid hormone transport, reflecting the multifunctionality of such peptides (Kanda et al., 1974).

Enzymatic and Structural Analysis

- The characterization of a 60-kilodalton glycoprotein esterase from liver microsomal membranes provides insights into protein enzymatic functions and structural configurations, which can be crucial for understanding the functional aspects of complex peptides (Ozols, 1987).

Functional Implications of Peptide Sequences

- Investigations into glutaredoxin from rabbit bone marrow, including its purification, characterization, and amino acid sequence determination, demonstrate the significance of peptide sequence analysis in understanding biological functions (Hopper et al., 1989).

Wirkmechanismus

The mechanism of action of this peptide substrate is based on Fluorescence Resonance Energy Transfer (FRET). In the intact peptide substrate, the fluorescence of the 7-methoxycoumarin group is quenched by the 2,4-dinitrophenyl group. Upon cleavage of the peptide by an enzyme (such as β-secretase), the fluorophore and the quencher are separated, leading to an increase in fluorescence .

Zukünftige Richtungen

The use of this peptide substrate in the measurement of β-secretase activity suggests potential applications in research related to Alzheimer’s disease and other conditions where β-secretase is implicated. Further studies could explore its utility in different experimental setups or its modification for improved performance .

Eigenschaften

CAS-Nummer |

310427-95-3 |

|---|---|

Molekularformel |

C₇₀H₉₁N₁₅O₂₇ |

Molekulargewicht |

1574.56 |

Sequenz |

One Letter Code: Methoxycoumarin-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Lys-dinitrophenyl |

Synonyme |

Methoxycoumarin-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Lys-dinitrophenyl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.